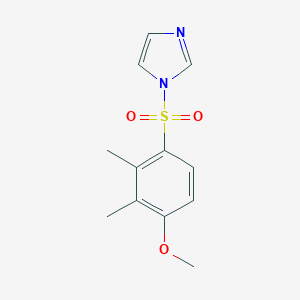
1-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)-1H-IMIDAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)-1H-IMIDAZOLE is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a sulfonyl group, and a methyl ether group attached to a dimethylphenyl ring. It is known for its diverse applications in various fields including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)-1H-IMIDAZOLE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through the reaction of the imidazole derivative with sulfonyl chloride under basic conditions.
Attachment of the Methyl Ether Group: The final step involves the methylation of the hydroxyl group on the phenyl ring using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)-1H-IMIDAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
1-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)-1H-IMIDAZOLE has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: A similar compound with a hydroxyl group instead of a sulfonyl group.
4-(1H-Imidazol-1-yl)aniline: Contains an amino group instead of a sulfonyl group.
4-(1H-Imidazol-1-yl)benzoic acid: Features a carboxyl group instead of a sulfonyl group.
Uniqueness
1-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)-1H-IMIDAZOLE is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H14N2O3S |
|---|---|
分子量 |
266.32 g/mol |
IUPAC 名称 |
1-(4-methoxy-2,3-dimethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C12H14N2O3S/c1-9-10(2)12(5-4-11(9)17-3)18(15,16)14-7-6-13-8-14/h4-8H,1-3H3 |
InChI 键 |
XISQMRRKWJIKOE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2C=CN=C2)OC |
规范 SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2C=CN=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


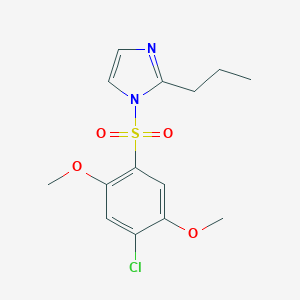
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B288226.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B288227.png)
![1-({[4-(4-Methoxyphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B288238.png)
![2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B288239.png)
![1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B288243.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B288254.png)
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLORO-3-ETHOXYBENZENESULFONYL)PIPERAZINE](/img/structure/B288257.png)
![4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether](/img/structure/B288258.png)
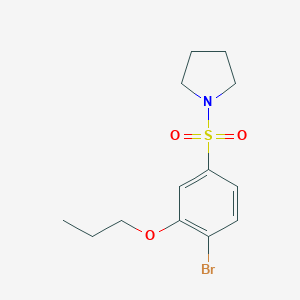
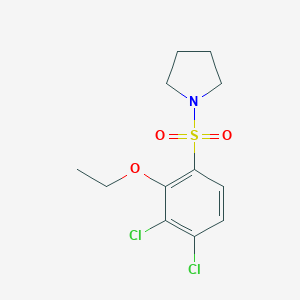
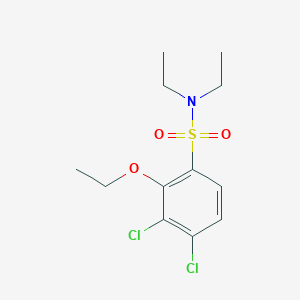
![2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288269.png)
![4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ether](/img/structure/B288270.png)
